molecular formula C10H12BrNO2 B13513153 (R)-3-Amino-4-(3-bromophenyl)butanoic acid

(R)-3-Amino-4-(3-bromophenyl)butanoic acid

Cat. No.: B13513153
M. Wt: 258.11 g/mol
InChI Key: RAIGQDRULUGHDH-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-amino-4-(3-bromophenyl)butanoic acid is an organic compound that features an amino group, a bromophenyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-amino-4-(3-bromophenyl)butanoic acid typically involves the use of starting materials such as 3-bromophenylboronic acid and amino acids. One common synthetic route includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production methods for (3R)-3-amino-4-(3-bromophenyl)butanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-amino-4-(3-bromophenyl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while substitution of the bromine atom can result in various substituted phenyl derivatives.

Scientific Research Applications

(3R)-3-amino-4-(3-bromophenyl)butanoic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (3R)-3-amino-4-(3-bromophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R)-3-amino-4-(3-bromophenyl)butanoic acid include:

Uniqueness

What sets (3R)-3-amino-4-(3-bromophenyl)butanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both an amino group and a bromophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(3R)-3-amino-4-(3-bromophenyl)butanoic acid

InChI

InChI=1S/C10H12BrNO2/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1

InChI Key

RAIGQDRULUGHDH-SECBINFHSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C[C@H](CC(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.